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Compound of Interest

Compound Name: 4-Ethoxybenzoic acid

Cat. No.: B1664171 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-Ethoxybenzoic
acid, a key intermediate in the synthesis of various organic compounds, including

pharmaceuticals and liquid crystals. The following sections present its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols relevant to researchers, scientists, and drug development professionals.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Ethoxybenzoic acid
(C9H10O3, Molecular Weight: 166.17 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.5 (approx.) Singlet (broad) 1H -COOH

7.9 - 8.1 Doublet 2H Ar-H ortho to -COOH

6.9 - 7.1 Doublet 2H
Ar-H ortho to -

OCH2CH3

4.1 Quartet 2H -OCH2CH3

1.4 Triplet 3H -OCH2CH3

Data sourced from publicly available spectral databases. Specific shifts may vary slightly

depending on the solvent and instrument.[2]

¹³C NMR Spectrum

Chemical Shift (δ) ppm Assignment

167.8 -COOH

163.5 Ar-C para to -COOH

132.0 Ar-C ortho to -COOH

123.0 Ar-C ipso to -COOH

114.5 Ar-C ortho to -OCH2CH3

63.8 -OCH2CH3

14.7 -OCH2CH3

Data sourced from publicly available spectral databases. Specific shifts may vary slightly

depending on the solvent and instrument.[3]

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

2980, 2940 Medium C-H stretch (Aliphatic)

1680 Strong C=O stretch (Carboxylic Acid)

1605, 1575, 1510 Strong to Medium C=C stretch (Aromatic)

1250 Strong C-O stretch (Ether and Acid)

1170 Strong C-O stretch (Ether)

Data represents typical values and may vary based on the sampling method (e.g., KBr pellet,

Nujol mull).[4]

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

166 High [M]⁺ (Molecular Ion)

138 High [M - C2H4]⁺

121 Base Peak [M - OC2H5]⁺

93 Medium [M - COOH - C2H4]⁺

65 Medium [C5H5]⁺

Fragmentation pattern obtained via Electron Ionization (EI).[1][5]

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for obtaining and interpreting

spectroscopic data for a solid organic compound like 4-Ethoxybenzoic acid.
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Sample Preparation

Data Acquisition
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Caption: General workflow for spectroscopic analysis of 4-Ethoxybenzoic acid.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.
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Materials:

4-Ethoxybenzoic acid (5-25 mg for ¹H, 20-100 mg for ¹³C)[6][7][8]

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[9]

NMR tube (5 mm diameter)

Pipette

Vortex mixer

Procedure:

Sample Preparation: Accurately weigh the 4-Ethoxybenzoic acid and transfer it to a clean,

dry vial.[7]

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

Use a vortex mixer to ensure the sample is completely dissolved. If necessary, gentle

heating or sonication can be applied.

Transfer the solution into a clean NMR tube using a pipette, ensuring no solid particles are

transferred.[6]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.[7]

Shim the magnetic field to achieve optimal homogeneity and resolution.[7]

Acquire the ¹H spectrum. Standard parameters include a 30-45 degree pulse, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

For the ¹³C spectrum, a greater number of scans will be required due to the lower natural

abundance of the ¹³C isotope.[8]
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Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak or an internal standard like

tetramethylsilane (TMS).[9]

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Ethoxybenzoic acid.

Method: KBr Pellet

Materials:

4-Ethoxybenzoic acid (1-2 mg)

Potassium bromide (KBr), IR grade (approx. 200 mg)

Agate mortar and pestle

Pellet press

Procedure:

Sample Preparation:

Thoroughly grind the KBr in an agate mortar to a fine powder.

Add the 4-Ethoxybenzoic acid to the mortar and mix with the KBr.

Grind the mixture until it is a homogeneous, fine powder.

Pellet Formation:
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Transfer a portion of the mixture to the pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Ethoxybenzoic
acid.

Method: Electron Ionization (EI)

Materials:

4-Ethoxybenzoic acid (a small, pure sample)

Volatile solvent (e.g., methanol, dichloromethane) if using a direct insertion probe with a

solution.

Procedure:

Sample Introduction:

Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a

volatile solvent and inject it into the instrument.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1664171?utm_src=pdf-body
https://www.benchchem.com/product/b1664171?utm_src=pdf-body
https://www.benchchem.com/product/b1664171?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization:

The sample is vaporized in the ion source.

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules,

causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment

ions.[10]

Mass Analysis:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

magnetic sector).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

Detection:

The separated ions are detected, and their abundance is recorded.

Data Processing:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.[10] The most abundant ion is designated as the base peak with a relative

intensity of 100%.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.chemicalbook.com/SpectrumEN_619-86-3_ms.htm
https://nmr.chem.umn.edu/samprep.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_spectrometry_1
https://www.benchchem.com/product/b1664171#spectroscopic-data-for-4-ethoxybenzoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1664171#spectroscopic-data-for-4-ethoxybenzoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1664171#spectroscopic-data-for-4-ethoxybenzoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b1664171#spectroscopic-data-for-4-ethoxybenzoic-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664171?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

